REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].N1CCOCC1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH:30]3[CH2:32][CH2:31]3)[C:21]=2[C:33](OC)=[O:34])=[CH:16][CH:15]=1.S(=O)(=O)(O)O>O1CCCC1.C1(C)C=CC=CC=1>[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH:30]3[CH2:31][CH2:32]3)[C:21]=2[CH:33]=[O:34])=[CH:16][CH:15]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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0.569 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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4.18 g
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Type
|
reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
3.21 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C1=C(C(=NC2=CC=CC=C12)C1CC1)C(=O)OC
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Name
|
|
Quantity
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9.63 g
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added as a solvent
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Type
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ADDITION
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Details
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after completion of the addition
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Type
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TEMPERATURE
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Details
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This solution was cooled to 0° C.
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Type
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CUSTOM
|
Details
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a solution obtained
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Type
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ADDITION
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Details
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was added dropwise to this solution
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Type
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TEMPERATURE
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Details
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while maintaining the inner temperature to not higher than 0° C
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Type
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ADDITION
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Details
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After the completion of the addition
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Type
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STIRRING
|
Details
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the mixture was stirred for 2 more hours at 10 to 20° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the inner temperature to not higher than 10° C.
|
Type
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CUSTOM
|
Details
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The organic layer was separated from the mixture
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with toluene (10 ml)
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Type
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CUSTOM
|
Details
|
obtained earlier
|
Type
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WASH
|
Details
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the mixture was washed with water (30 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
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low boiling point components, such as the solvent and the like, were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
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The obtained residue was purified by column chromatography (eluent: hexane-ethyl acetate mixture)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C(=NC2=CC=CC=C12)C1CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.27 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |